molecular formula C20H29Br B15290018 Retinyl Bromide

Retinyl Bromide

Katalognummer: B15290018
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: ZRZOHRRZTJAARH-OVSJKPMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retinyl Bromide is a derivative of vitamin A, specifically a brominated form of retinol. Retinoids, including this compound, are known for their significant roles in cellular differentiation, proliferation, and vision. They are widely used in dermatology, pharmacology, and cosmetic industries due to their potent biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Retinyl Bromide typically involves the bromination of retinol. This can be achieved through the reaction of retinol with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to prevent the formation of multiple brominated products. The general reaction scheme is as follows:

Retinol+Br2Retinyl Bromide+HBr\text{Retinol} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} Retinol+Br2​→Retinyl Bromide+HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Retinyl Bromide undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: It can be oxidized to form retinoic acid derivatives, which are crucial in biological systems.

    Reduction Reactions: this compound can be reduced back to retinol under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.

Major Products

    Substitution: Products include retinyl alcohols, amines, and thiols.

    Oxidation: Major products are retinoic acids.

    Reduction: The primary product is retinol.

Wissenschaftliche Forschungsanwendungen

Retinyl Bromide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various retinoid derivatives.

    Biology: Studied for its role in cellular differentiation and proliferation.

    Medicine: Investigated for its potential in treating skin disorders, cancers, and vision-related diseases.

    Industry: Utilized in the formulation of cosmetic products due to its anti-aging and skin-regenerating properties.

Wirkmechanismus

Retinyl Bromide exerts its effects through its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes responsible for skin health, immune response, and vision.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Retinol: The parent compound of Retinyl Bromide, known for its anti-aging and skin-regenerating properties.

    Retinoic Acid: The active metabolite of retinol, used in the treatment of acne and other skin disorders.

    Retinyl Palmitate: An ester of retinol, commonly used in cosmetic formulations for its stability and efficacy.

Uniqueness

This compound is unique due to its brominated structure, which can influence its reactivity and biological activity. Compared to other retinoids, it may offer distinct advantages in specific applications, such as targeted drug delivery or specialized cosmetic formulations.

Eigenschaften

Molekularformel

C20H29Br

Molekulargewicht

349.3 g/mol

IUPAC-Name

2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene

InChI

InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI-Schlüssel

ZRZOHRRZTJAARH-OVSJKPMPSA-N

Isomerische SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.